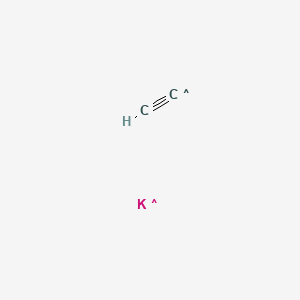
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a chemical compound with the CAS number 14481-08-4 . It is used as an NMR shift reagent and a precursor for nickel oxide .
Synthesis Analysis
The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) involves several steps. The FTIR spectrum shows peaks at 2,950, 2,874 (γ C–H); 1,591, 1,576 (γ C=O); 1,560 (γ C–C); 1,503 (γ C=O + γ C–C + δ C–H); 1,417, 1,389, 1,274, 1,221 (γ C–C (CH3)3, δ C–H); 592, 475 (γ M–O) . The 1H NMR and 13C NMR spectra also provide information about the structure of the compound .Molecular Structure Analysis
The molecular structure of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) can be represented by the linear formula: Ni(OCC(CH3)3CHCOC(CH3)3)2 . The molecular weight of the compound is 425.23 .Chemical Reactions Analysis
BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) include its solid form and a melting point of 219-223 °C .Aplicaciones Científicas De Investigación
Catalyst in Hydrosilylation Reactions : This compound acts as a versatile catalyst precursor for hydrosilylation of 1,3-dienes, alkenes, and alkynes, exhibiting good regioselectivity and efficiency in various reactions (Srinivas et al., 2016).
Metalorganic Chemical Vapor Deposition (MOCVD) : It is used in the MOCVD process to grow highly c-axis-oriented ZnO films on Si(100), demonstrating its potential in the development of advanced materials (Saraf et al., 2007).
Synthesis of Palladium Precursors : The compound serves as a precursor for synthesizing other metal complexes, like palladium, which are used in various chemical reactions (Chang Qiaowen, 2012).
Catalysis in Various Alkene Reactions : It acts as a catalyst in the hydrosilylation of various alkenes, including siloxy-, amino-, and epoxy-substituted ones, showing high selectivity and efficiency (Nakajima et al., 2016).
Study of Mass Spectral Properties : Research has been conducted on its effects in the mass spectra of complexes, contributing to the understanding of molecular interactions in these compounds (Macdonald et al., 1976).
Use in Nickel Thin Film Growth : The compound has been explored as a precursor for nickel thin film growth in metalorganic chemical vapor deposition (MOCVD), offering alternatives to more toxic substances (Becht et al., 1995).
Catalyst in Arylation and Carbonylation Reactions : It has been used as a catalyst for regioselective C-2 arylation of heterocycles, alkoxycarbonylation, and aminocarbonylation reactions, demonstrating its versatility in organic synthesis (Nandurkar et al., 2008).
Epoxidation of Olefins : The compound has been used to catalyze the direct epoxidation of olefins using molecular oxygen and aldehydes, showing potential in oxidative reaction processes (Yamada et al., 1991).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) is a complex compound where nickel(II) is the central atom. The primary targets of this compound are metal catalysts . It acts as an air-stable ligand for these catalysts .
Mode of Action
The compound interacts with its targets, the metal catalysts, by forming stable complexes . This interaction is facilitated by the ligand properties of the compound, which allow it to bind to the metal catalysts and form a stable complex .
Biochemical Pathways
It is known that the compound can act as a substrate for heterocycles , suggesting that it may be involved in various biochemical reactions.
Pharmacokinetics
It’s important to note that the compound’s volatility is sensitive to temperature changes , which could potentially impact its bioavailability.
Result of Action
Its ability to form stable complexes with metal catalysts suggests that it may influence various chemical reactions .
Action Environment
The action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II) is highly sensitive to environmental factors, particularly temperature . Changes in temperature can significantly affect the compound’s volatility, which in turn can influence its action, efficacy, and stability .
Propiedades
IUPAC Name |
nickel(2+);(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ni/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIJAZNTPALBJL-ORWWTJHYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38NiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14481-08-4 |
Source


|
| Record name | Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) in the deposition of nickel-containing thin films?
A: BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II), often abbreviated as Ni(thd)2, serves as a crucial precursor in both chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films of nickel compounds. [, , ] These techniques are essential for fabricating various electrical, magnetic, and optical devices that rely on precisely controlled thin layers. []
Q2: How is BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II) used to deposit metastable nickel nitride (Ni3N)?
A: Researchers have developed a CVD method using Ni(thd)2 and ammonia to deposit Ni3N. [, , ] The process relies on surface reactions, with the growth rate being highly sensitive to ammonia partial pressure. This suggests that adsorbed -NHx species are key to film growth. [, , ]
Q3: Can you elaborate on the challenges and solutions in using Ni(thd)2 for depositing multilayered structures like Ni3N/NiO?
A: Creating multilayered structures with Ni3N and nickel oxide (NiO) using Ni(thd)2 requires careful control over oxygen and hydrogen activity. Traditional CVD and ALD methods often employ high activities of these elements, which can lead to unwanted oxidation or reduction of the underlying layer. Researchers have successfully produced well-defined Ni3N/NiO multilayers by employing growth processes with low oxygen and hydrogen activities, ensuring the integrity of each layer. [, , ]
Q4: Are there alternative deposition pathways for nickel that avoid using hydrogen, and how does Ni3N play a role?
A: Yes, a novel method utilizes the controlled decomposition of metastable Ni3N to deposit nickel without requiring hydrogen in the vapor phase. This decomposition, achievable through post-annealing, offers a hydrogen-free pathway for nickel deposition. The environment during annealing significantly influences the decomposition mechanism of Ni3N, ultimately affecting the ordering of the resulting nickel films. [, , ]
Q5: Beyond thin film deposition, what other applications utilize BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)?
A: Ni(thd)2 has demonstrated its versatility by acting as a catalyst precursor in organic synthesis. Specifically, it effectively catalyzes alkene hydrosilylation reactions in the presence of a reducing agent like sodium triethylborohydride (NaBHEt3). This catalytic system exhibits high activity and selectivity, proving valuable in various organic transformations, including those involving industrially relevant siloxy-, amino-, and epoxy-substituted alkenes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
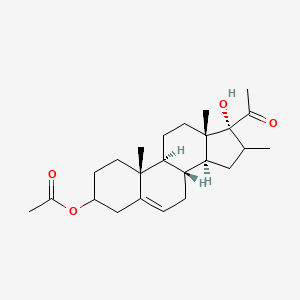
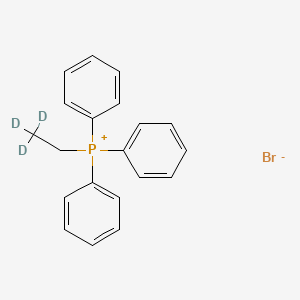
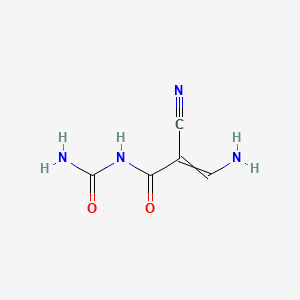

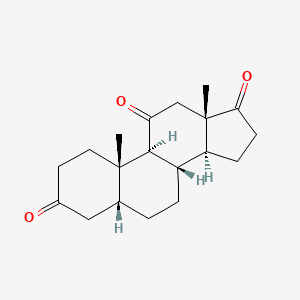
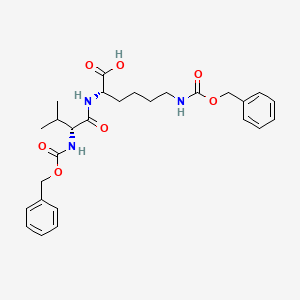
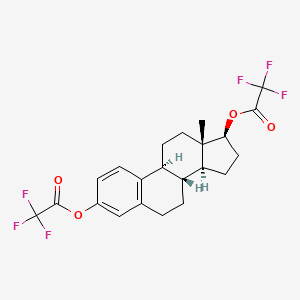
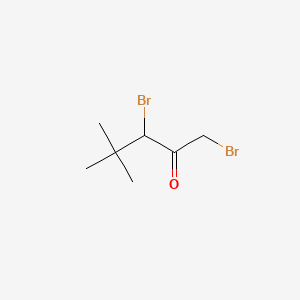
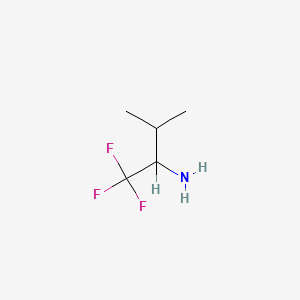
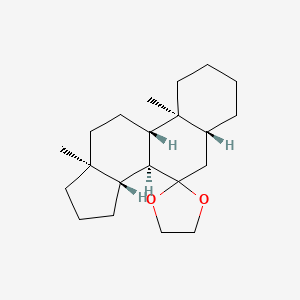
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
